MFCD18315450

Description

MFCD18315450 is a chemical compound identified by its Molecular Formula Data (MFCD) identifier. For instance, compounds such as those with CAS numbers 918538-05-3 (), 1022150-11-3 (), and 1046861-20-4 () share similarities in synthesis protocols, physicochemical properties, and applications, which can serve as a basis for contextualizing this compound.

Properties

IUPAC Name |

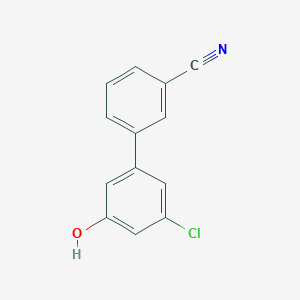

3-(3-chloro-5-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClNO/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-7,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPSHKIAAAUVLNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40685850 | |

| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261960-75-1 | |

| Record name | [1,1′-Biphenyl]-3-carbonitrile, 3′-chloro-5′-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261960-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Chloro-5'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40685850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Chloro-5-(3-cyanophenyl)phenol typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the chlorination of 3-cyanophenylphenol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

For industrial production, the process may be scaled up by optimizing reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

3-Chloro-5-(3-cyanophenyl)phenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group in 3-Chloro-5-(3-cyanophenyl)phenol can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

3-Chloro-5-(3-cyanophenyl)phenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: In the industrial sector, 3-Chloro-5-(3-cyanophenyl)phenol is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3-cyanophenyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The chloro and cyanophenyl groups contribute to the compound’s overall binding affinity and specificity .

At the molecular level, the compound may interfere with cellular pathways by inhibiting key enzymes or receptors. This can result in altered cellular functions, making it a valuable tool in biochemical and pharmacological research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18315450 with three analogous compounds, drawing on data from published studies and experimental protocols (). Key parameters include molecular properties, synthesis routes, bioactivity, and industrial relevance.

Table 1: Structural and Physicochemical Comparison

Key Findings:

CAS 1022150-11-3, while larger in molecular size (C₂₇H₃₀N₆O₃), exhibits similar polar surface area (TPSA ≈ 40–50 Ų), indicating comparable solubility and membrane permeability .

Functional Analogues :

- CAS 1046861-20-4, a boron-containing compound, highlights divergent reactivity (e.g., Suzuki-Miyaura coupling) compared to this compound’s inferred halogenation pathways. This difference underscores its utility in metal-catalyzed reactions .

Bioactivity :

- Compounds like CAS 1533-03-5 () with trifluoromethyl groups show enhanced metabolic stability compared to chlorinated analogues, suggesting that this compound’s chlorine substituents may require optimization for drug-likeness .

Research Implications

The comparative analysis underscores the need for tailored synthetic strategies for this compound. For example, adopting green chemistry protocols (e.g., A-FGO catalysts in ) could mitigate hazards associated with halogenated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.